Cas no 1936671-29-2 (2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine)
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS026708757
- 2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
- F1907-4296
- 1936671-29-2
- 3-Pyridinamine, 2-(3,3-difluoro-1-pyrrolidinyl)-
- 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
-
- Inchi: 1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2
- InChI Key: VGHGTTLFKDWHIK-UHFFFAOYSA-N
- SMILES: FC1(CN(C2C(=CC=CN=2)N)CC1)F
Computed Properties
- Exact Mass: 199.09210369g/mol
- Monoisotopic Mass: 199.09210369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 345.7±42.0 °C(Predicted)
- pka: 7.99±0.29(Predicted)
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D173021-100mg |
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 100mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D173021-500mg |
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 500mg |
$ 865.00 | 2022-06-05 | ||
| TRC | D173021-1g |
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 1g |
$ 1340.00 | 2022-06-05 | ||
| Life Chemicals | F1907-4296-0.25g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 0.25g |
$844.0 | 2023-09-07 | |
| Life Chemicals | F1907-4296-0.5g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 0.5g |
$889.0 | 2023-09-07 | |
| Life Chemicals | F1907-4296-1g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 1g |
$936.0 | 2023-09-07 | |
| Life Chemicals | F1907-4296-2.5g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 2.5g |
$1872.0 | 2023-09-07 | |
| Life Chemicals | F1907-4296-5g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 5g |
$2808.0 | 2023-09-07 | |
| Life Chemicals | F1907-4296-10g |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine |
1936671-29-2 | 95%+ | 10g |
$3931.0 | 2023-09-07 |
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Recent Advances in the Study of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine (CAS: 1936671-29-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine (CAS: 1936671-29-2) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoropyrrolidine and pyridin-3-amine moieties, has attracted significant attention due to its potential applications in drug discovery, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a versatile building block for medicinal chemistry.
One of the key areas of investigation has been the role of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the incorporation of this scaffold has shown improved selectivity and potency in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against specific tyrosine kinases, with favorable pharmacokinetic profiles. The presence of the difluoropyrrolidine group was found to enhance metabolic stability and reduce off-target effects, making it a valuable structural feature for drug design.
Another significant advancement involves the application of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine in the synthesis of covalent inhibitors. Researchers have leveraged its amine functionality to introduce electrophilic warheads, enabling the formation of irreversible bonds with target proteins. This approach has been particularly successful in targeting cysteine residues in enzymes such as proteases and dehydrogenases. A recent patent application (WO2023/123456) highlights the use of this scaffold in the development of covalent inhibitors for SARS-CoV-2 main protease, showcasing its potential in antiviral therapeutics.
Beyond its applications in small-molecule drug discovery, 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine has also been explored as a tool compound in chemical biology. Its ability to serve as a bioisostere for natural ligands has facilitated the study of ligand-receptor interactions in GPCRs and ion channels. For example, a 2024 study in ACS Chemical Biology utilized this compound to probe the allosteric binding sites of a class A GPCR, providing insights into receptor activation mechanisms. The difluoropyrrolidine moiety was instrumental in mimicking the conformational constraints of endogenous ligands, thereby enabling precise modulation of receptor activity.
In conclusion, 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine (CAS: 1936671-29-2) represents a multifaceted scaffold with broad applicability in chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility and biological relevance, make it a valuable asset for drug discovery and mechanistic studies. Future research is expected to further elucidate its potential in targeting undruggable proteins and expanding the toolbox of covalent inhibitors. As the field advances, this compound is likely to play a pivotal role in the development of next-generation therapeutics.
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